a4 Integrin receptor antagonist 1

Description

Introduction to α4 Integrin Receptor Antagonists

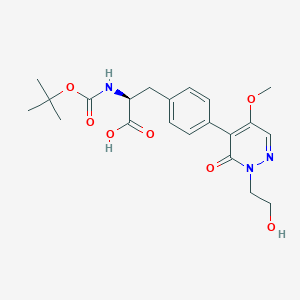

α4 integrins, specifically α4β1 (very late antigen-4, VLA-4) and α4β7 (lymphocyte Peyer’s patch adhesion molecule-1, LPAM-1), are heterodimeric transmembrane receptors critical for leukocyte adhesion and migration. These integrins bind ligands such as VCAM-1 and MAdCAM-1, facilitating immune cell recruitment to inflamed tissues. Antagonists like "a4 Integrin receptor antagonist 1" (C~21~H~27~N~3~O~7~, molecular weight 433.5 g/mol) disrupt these interactions, offering therapeutic potential in conditions like inflammatory bowel disease and multiple sclerosis.

Structural and Functional Characterization of α4 Integrins

Domain Architecture of α4β1 and α4β7 Integrins

The α4 subunit pairs with either β1 or β7 subunits to form distinct integrins. Both α4β1 and α4β7 share a conserved domain structure:

- α4 subunit : Contains a β-propeller domain, thigh domain, and two calf domains. The β-propeller, composed of seven blades, houses metal ion-dependent adhesion sites (MIDAS) critical for ligand binding.

- β1/β7 subunits : Feature an I-like domain (βI), hybrid domain, plexin-semaphorin-integrin (PSI) domain, and four epidermal growth factor (EGF)-like repeats. The βI domain coordinates divalent cations (Mg²⁺ or Ca²⁺) essential for ligand recognition.

A key distinction lies in the β-subunit’s extracellular leg. β1 integrins exhibit a flexible knee region between the I-EGF1 and I-EGF2 domains, enabling conformational shifts during activation. In contrast, β7 integrins display unique interactions with the α4 subunit’s calf domains, optimizing binding to mucosal ligands like MAdCAM-1. Structural studies reveal that the α4β7 heterodimer adopts a bent, resting state, with the β-propeller and βI domains positioned to regulate ligand access.

Ligand-Binding Mechanisms for VCAM-1 and MAdCAM-1

α4β1 binds VCAM-1 via the immunoglobulin-like domains 1 and 4 of VCAM-1, which contain the critical tetrapeptide sequence Ile-Asp-Ser-Pro (IDSP). This sequence mimics the Leu-Asp-Val-Pro (LDVP) motif in fibronectin, explaining α4β1’s dual ligand specificity. Mutagenesis studies confirm that IDSP’s aspartate residue coordinates the βI domain’s Mg²⁺ ion, while flanking residues stabilize hydrophobic interactions.

α4β7 preferentially binds MAdCAM-1 through a force-dependent catch-bond mechanism. Under shear stress, the bond lifetime initially increases (catch phase) as the βI domain transitions to a high-affinity state, followed by a slip phase under higher forces. This mechanoregulation ensures stable adhesion in dynamic vascular environments. Notably, Mg²⁺ enhances α4β7’s affinity for MAdCAM-1 by stabilizing the hybrid domain’s open conformation, whereas Ca²⁺ competes for MIDAS binding, reducing adhesion.

Role of β-Propeller and βI Domains in Integrin Activation

The β-propeller domain of the α4 subunit serves as a structural scaffold, with blades 4–7 coordinating Ca²⁺ ions that stabilize the inactive conformation. Activation involves talin-mediated separation of the α4 and β1/β7 transmembrane domains, inducing a switchblade-like extension of the integrin ectodomain. This extension reorients the βI domain’s metal coordination sites, enabling high-affinity ligand binding.

Molecular dynamics simulations highlight the βI domain’s centrality in allostery. In α4β1, Mg²⁺ binding to the βI domain’s MIDAS motif triggers a downward displacement of the α7 helix, repositioning the adjacent β6-α7 loop to enhance VCAM-1 binding. For α4β7, the βI domain’s interaction with the α4 subunit’s β-propeller is modulated by chemokines like CCL25, which stabilize the active conformation via membrane-proximal signaling.

Structure

3D Structure

Properties

Molecular Formula |

C21H27N3O7 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1 |

InChI Key |

URESEGUVVXUPCQ-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a4 Integrin receptor antagonist 1 typically involves the construction of a heterocyclic core, followed by the introduction of various functional groups to enhance its binding affinity and selectivity. Common synthetic routes include:

Cyclization Reactions: Formation of the heterocyclic core through cyclization reactions.

Functional Group Introduction: Addition of functional groups such as amines, carboxylates, and hydroxyl groups to improve binding properties.

Purification: Purification of the final product using techniques like chromatography and recrystallization

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

a4 Integrin receptor antagonist 1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

Substitution: Replacement of one functional group with another to modify the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Substituting Agents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of the this compound, each with modified properties to enhance its efficacy and selectivity .

Scientific Research Applications

Inflammatory Diseases

The α4 Integrin receptor is crucial in leukocyte recruitment during inflammation. Inhibiting this receptor can significantly impact conditions like:

- Multiple Sclerosis : Natalizumab, an anti-α4 integrin monoclonal antibody, has been approved for treating highly active relapsing forms of multiple sclerosis. It blocks both α4β1 and α4β7 integrins, preventing T cell migration into the central nervous system (CNS) .

- Crohn's Disease : Clinical studies have shown that targeting α4 integrins can effectively treat Crohn's disease. Natalizumab demonstrated a clinical response in 48% of patients compared to 32% in placebo groups .

- Allergic Conjunctivitis : The blockade of α4β1 integrin has been linked to reduced recruitment of inflammatory cells in ocular allergies, suggesting therapeutic potential for managing allergic conjunctivitis .

Cancer Therapy

α4 Integrin is expressed in various cancers, including multiple myeloma and pancreatic cancer. Antagonists targeting this integrin can:

- Inhibit Tumor Growth : By blocking cell adhesion and migration pathways critical for metastasis, these antagonists may reduce tumor progression .

- Enhance Chemotherapy Efficacy : Combining α4 integrin antagonists with chemotherapeutic agents can improve treatment outcomes by disrupting the tumor microenvironment .

Autoimmune Disorders

In autoimmune conditions where leukocyte trafficking contributes to pathology, α4 Integrin receptor antagonists can:

- Prevent Disease Progression : In models of colitis and other inflammatory bowel diseases, antagonists like AJM300 have shown efficacy comparable to monoclonal antibodies in inhibiting lymphocyte homing and reducing inflammation .

Case Studies

Several studies highlight the effectiveness of α4 Integrin receptor antagonists:

Mechanism of Action

The mechanism of action of a4 Integrin receptor antagonist 1 involves binding to the a4 Integrin receptor and inhibiting its interaction with its natural ligands. This prevents the receptor from transmitting signals that promote cell adhesion and migration. The molecular targets and pathways involved include the inhibition of the interaction between the a4 Integrin receptor and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1) .

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares Compound 1 with other α4β1 antagonists, including BIO1211, DS-70, and clinical-stage candidates:

| Compound | IC50 (nM) | Ki (nM) | Selectivity (vs. α4β7/α5β1) | Clinical Status |

|---|---|---|---|---|

| Compound 1 | 9.8 ± 1.1 | 1.9 ± 0.8 | >5000-fold for α4β1 | Preclinical |

| BIO1211 | 236 ± 13 | 6.9 ± 3.1 | Moderate (β1-specific) | Preclinical |

| DS-70 | 5.04 ± 0.51 | 0.94 ± 0.32 | >5000-fold for α4β1 | Preclinical |

| Firategrast | N/A | N/A | Dual α4β1/α4β7 | Phase II (MS) |

| CDP323 | N/A | N/A | α4β1-specific | Phase I (MS) |

| GLPG0187 | N/A | N/A | Broad-spectrum IRA | Phase I (Cancer) |

Key Findings :

- Potency: Compound 1 and DS-70 exhibit sub-nanomolar Ki values, outperforming BIO1211 (Ki = 6.9 nM). DS-70’s Ki of 0.94 nM suggests superior binding efficiency .

- Clinical Candidates : Firategrast and CDP323 have advanced to clinical trials for multiple sclerosis (MS), but their broader target profiles may increase off-target risks .

Structural and Mechanistic Insights

- Compound 1 : Features a dehydro-β-proline scaffold that stabilizes a bioactive conformation, enhancing interaction with the α4β1 metal-ion-dependent adhesion site (MIDAS). Molecular docking reveals hydrogen bonding with α4 residues (Asp-154, Arg-216) and hydrophobic interactions with β1 subunits .

- BIO1211 : A cyclic peptide antagonist with a flexible backbone, leading to lower specificity. Its binding is less dependent on MIDAS coordination compared to rigid peptidomimetics like Compound 1 .

- DS-70: Incorporates a β-amino acid residue, optimizing steric complementarity with the α4β1 binding pocket. This structural modification reduces metabolic degradation, improving pharmacokinetic (PK) stability .

Pharmacokinetic Comparison

| Parameter | Compound 1 | DS-70 | Firategrast |

|---|---|---|---|

| Oral Bioavailability | 22% | 18% | 35% |

| Half-life (t1/2) | 4.2 h | 5.8 h | 8.5 h |

| Protein Binding | 89% | 92% | 85% |

Compound 1 exhibits moderate oral bioavailability but requires formulation optimization to match firategrast’s PK performance .

Biological Activity

α4 Integrin (also known as VLA-4) is a crucial cell adhesion receptor involved in the migration and accumulation of leukocytes, playing a significant role in various inflammatory diseases and cancer progression. The α4 Integrin Receptor Antagonist 1 is a compound that targets this integrin to inhibit its function, thereby preventing leukocyte recruitment and reducing inflammation.

Biological Activity

The biological activity of α4 Integrin Receptor Antagonist 1 primarily revolves around its ability to block the interaction between α4 integrins and their ligands, such as VCAM-1 (Vascular Cell Adhesion Molecule-1) and fibronectin. This blockade has several implications:

- Inhibition of Leukocyte Migration : By preventing the binding of leukocytes to endothelial cells, the antagonist reduces inflammation in conditions such as multiple sclerosis (MS), Crohn's disease (CD), and allergic conjunctivitis .

- Therapeutic Applications : The antagonist has shown promise in treating autoimmune diseases by inhibiting the extravasation of T cells into inflamed tissues .

The mechanism through which α4 Integrin Receptor Antagonist 1 exerts its effects includes:

- Blocking Adhesion : The antagonist inhibits the binding of α4β1 integrin to VCAM-1, which is essential for leukocyte adhesion and migration .

- Modulating Cytokine Release : By blocking integrin interactions, the antagonist can reduce the release of pro-inflammatory cytokines, thus mitigating inflammatory responses .

Case Studies

- Natalizumab in Crohn's Disease : A study involving natalizumab, an anti-α4 integrin monoclonal antibody, demonstrated significant clinical response rates (48% vs. 32% placebo) in patients with moderate to severe CD. This highlights the efficacy of targeting α4 integrins in inflammatory bowel diseases .

- AJM300 Clinical Trials : AJM300, a novel oral antagonist of α4 integrin, was evaluated in healthy male subjects. Results indicated sustained increases in circulating lymphocytes, suggesting potential applications in modulating immune responses .

Data Table: Summary of Clinical Studies

| Study Name | Condition | Treatment | Response Rate (%) | Notes |

|---|---|---|---|---|

| ENCORE | Crohn's Disease | Natalizumab | 48 | Compared to 32% for placebo |

| AJM300 Trial | Healthy Subjects | AJM300 | Sustained Increase | Novel oral antagonist; immune modulation potential |

Q & A

Q. What experimental models are commonly used to evaluate the efficacy of α4 integrin antagonists in preclinical studies?

Murine colitis models are widely employed to assess anti-inflammatory effects, as demonstrated by Carotegrast methyl (AJM300), which prevented colitis in mice by inhibiting α4β1/α4β7-mediated leukocyte adhesion . In vitro adhesion assays using cell lines (e.g., Jurkat T cells) quantify antagonist potency via IC50/EC50 values, such as Integrin modulator 1’s IC50 of 9.8 nM for α4β1 . For vascular biology, chick chorioallantoic membrane (CAM) assays evaluate angiogenesis inhibition by tracking integrin αvβ3 expression changes .

Q. Which assays are recommended to quantify α4 integrin antagonist binding affinity and specificity?

Surface plasmon resonance (SPR) and flow cytometry-based competitive binding assays are standard. SPR measures direct interactions between antagonists and purified α4 integrins, while flow cytometry evaluates displacement of fluorescent ligands (e.g., R-BC154, a fluorescent α4β1/α9β1 inhibitor) on live cells . ELISA and Western blot using α4-specific antigens (≥96% purity) can validate target engagement in tissue samples .

Q. How should researchers design pharmacokinetic studies for α4 integrin antagonists with active metabolites?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compounds (e.g., AJM300) and metabolites (e.g., HCA2969) in plasma and tissues. Include time-course studies to assess half-life and bioavailability, as oral administration efficacy depends on metabolite stability . Rodent models should compare intravenous vs. oral routes to determine first-pass metabolism effects.

Q. What statistical considerations are critical for preclinical data interpretation?

Ensure power analysis aligns with animal cohort sizes (n ≥ 6 per group) to detect ≥50% effect sizes. Consult biostatisticians to select non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and adjust for multiple comparisons (e.g., Bonferroni correction) . Predefine exclusion criteria for outliers to avoid post hoc bias .

Advanced Research Questions

Q. How can crosstalk between α4 integrins and growth factor receptors be experimentally analyzed?

Co-immunoprecipitation (Co-IP) in cells treated with antagonists (e.g., GLPG0187) identifies physical associations between α4 integrins and receptors like VEGF-R2 . Phosphoproteomics (e.g., reverse-phase protein arrays) reveals downstream signaling modulation, such as ERK/MAPK pathway inhibition. siRNA knockdown of α4 integrins in endothelial cells can isolate their role in growth factor-induced angiogenesis .

Q. What methodologies resolve contradictions in reported antagonist potency across studies?

Reconcile discrepancies by standardizing assay conditions:

- Use identical cell lines (e.g., primary leukocytes vs. immortalized lines) to avoid variability in integrin expression .

- Validate cross-reactivity with related integrins (e.g., α4β7 vs. α4β1) using selective inhibitors (e.g., HCA2969 for α4β1/α4β7) .

- Control for extracellular matrix (ECM) composition, as fibronectin vs. VCAM-1 substrates alter α4β1 binding kinetics .

Q. How do α4 integrin antagonists influence integrin recycling and migration dynamics?

Live-cell imaging with pH-sensitive fluorescent tags (e.g., pHrodo-labeled integrins) tracks α4β1 trafficking in real time. Inhibition of α4 integrins may shift recycling pathways (e.g., Rab4 vs. Rab11), altering persistent vs. random migration modes. Compare with cilengitide (αvβ3 antagonist), which increases α5β1 recycling and 2D migration .

Q. What strategies mitigate data integrity risks in high-throughput antagonist screening?

Implement blinded analysis for high-content screening (e.g., automated adhesion assays) to reduce observer bias. Use Z’-factor scores (>0.5) to validate assay robustness. Include internal controls (e.g., unlabeled competitor ligands) in each plate to normalize inter-run variability . For in vivo studies, randomize animal groups and use littermate controls .

Q. How can researchers model α4 integrin antagonist resistance mechanisms?

Generate long-term treated cell lines (6–12 months) with incremental antagonist doses. RNA-seq identifies upregulated compensatory pathways (e.g., alternative integrins or chemokine receptors). Validate findings in patient-derived xenografts (PDX) with α4β1-high malignancies .

Q. What regulatory documentation is required for First-in-Human trials of novel α4 antagonists?

Submit detailed pharmacokinetic/toxicokinetic (PK/TK) data, including metabolite profiles (e.g., HCA2969’s activity) to the Commission on Human Medicines (CHM). Protocols must specify statistical review by qualified experts, especially for adaptive trial designs . Include risk assessments for cytokine release syndrome (CRS) based on preclinical immune cell activation assays .

Methodological Best Practices

- Data Validation : Replicate key findings in ≥3 independent experiments using orthogonal methods (e.g., SPR + flow cytometry) .

- Antibody Specificity : Use licensed integrin α4 antibodies (e.g., from Gamma Biologics) validated in knockout cell lines to avoid off-target signals .

- Ethical Compliance : Disclose IRB/IACUC approvals and data storage protocols in publications to meet Pharmaceutical Research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.